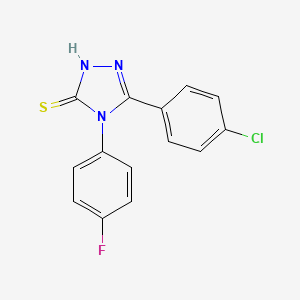

5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

5-(4-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorophenyl group at position 5, a fluorophenyl group at position 4, and a thiol (-SH) moiety at position 2. This structural motif confers unique electronic and steric properties, making it a candidate for diverse applications, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDKGJKOWORJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the chlorophenyl and fluorophenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole-3-thiol derivatives are heavily influenced by substituent patterns. Key comparisons include:

Key Observations :

- Halogen Effects : The target compound’s 4-fluorophenyl group enhances electronegativity compared to Yucasin’s unsubstituted position 4. Fluorine’s small size and high electronegativity may improve membrane permeability and target binding .

- Planarity vs. Steric Bulk : Compounds with planar triazole cores (e.g., target compound) exhibit better crystallinity and packing efficiency, as seen in isostructural analogs . Bulky substituents (e.g., pyrazole in ) reduce activity due to steric hindrance.

Enzyme Inhibition

- Yucasin (5-(4-ClPh)-triazole-3-thiol): Inhibits YUC flavin monooxygenases (IC50 ~10 µM), critical for auxin biosynthesis in plants .

- Alkaline Phosphatase Inhibitors : Analogs with Schiff base linkages (e.g., ) show IC50 values as low as 1.50 µM, suggesting halogen and substituent positioning significantly impact efficacy.

Antimicrobial and Antifungal Activity

Physicochemical Properties

- Solubility : Fluorophenyl and chlorophenyl groups reduce aqueous solubility but improve lipid bilayer penetration. Methoxy or ethoxy substituents increase solubility .

- Crystallinity : Isostructural analogs (e.g., ) form triclinic crystals with two independent molecules per asymmetric unit, stabilized by π-π stacking and halogen interactions.

Biological Activity

5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 305.76 g/mol. Its structure includes a triazole ring, chlorophenyl group, and a fluorophenyl substituent, which contribute to its biological activity.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have shown that 5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity against various strains. The mechanism typically involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Antibacterial Activity

Research indicates that this compound also possesses antibacterial properties. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. Notably, it showed higher activity against Gram-positive bacteria compared to Gram-negative strains.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Pseudomonas aeruginosa | Inactive |

Anticancer Potential

The anticancer potential of triazole derivatives has gained attention in recent years. In vitro studies have demonstrated that 5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can inhibit the proliferation of cancer cell lines such as HCT116 (human colon cancer). The compound's IC50 value was reported at approximately 10 μM, indicating moderate potency compared to established chemotherapeutics like doxorubicin.

The biological activity of 5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors can disrupt signaling pathways essential for cell survival and proliferation.

- Oxidative Stress Induction : Some studies suggest that the compound can induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives, including 5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The results indicated a significant reduction in fungal growth in treated samples compared to controls.

Study 2: Anticancer Activity

In a comparative study focusing on anticancer agents, this compound was tested against several cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis confirmed through flow cytometry assays.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. Key steps include:

- Cyclocondensation : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under reflux in ethanol or methanol .

- Substituent Introduction : Electrophilic substitution or condensation reactions to attach chlorophenyl and fluorophenyl groups. For example, using 4-chlorophenyl isothiocyanate and 4-fluorobenzaldehyde in acidic/basic conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol to achieve >95% purity .

- Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Control temperature (60–80°C) to minimize side reactions like oxidation of the thiol group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using δ 7.2–8.1 ppm (aromatic protons) and δ 160–165 ppm (C=S group) .

- IR Spectroscopy : Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

- HR-MS : Molecular ion peak [M+H]+ at m/z 351.02 (calculated for C₁₅H₁₀ClFN₄S) .

- HPLC : Purity analysis using C18 columns with acetonitrile/water (70:30) mobile phase .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against M. bovis: 0.1–1.0% w/v) .

- Enzyme Inhibition : Alkaline phosphatase (ALP) inhibition assay (IC₅₀ determination via pNPP substrate hydrolysis) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications influence its structure-activity relationship (SAR) in enzyme inhibition?

- Methodological Answer :

- Substituent Effects :

| Substituent Position & Group | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 4-Chlorophenyl, 4-Fluorophenyl | ALP Inhibition: 1.50 µM | |

| 4-Iodophenyl, Cyclopentenyl-amino | MERS-CoV Helicase: 0.47 µM |

- Key Trends :

- Electron-withdrawing groups (Cl, F) enhance target binding via hydrophobic interactions.

- Bulky substituents (e.g., morpholinosulfonyl) reduce solubility but improve allosteric modulation .

Q. What mechanistic insights exist for its interaction with enzyme targets like alkaline phosphatase?

- Methodological Answer :

- Binding Mode : Molecular docking (PDB: 1ALK) shows the thiol group coordinates with Zn²⁺ in the ALP active site, while chlorophenyl occupies a hydrophobic pocket .

- Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases, Vmax unchanged) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns) .

- ADME Prediction :

- Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration).

- Metabolic Stability : CYP3A4-mediated oxidation identified as a primary clearance pathway .

- Fragment-Based Design : Replace 4-fluorophenyl with bioisosteres (e.g., 4-CN) to enhance metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.